1-methyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide
Description
This compound features a 1,2,3-triazole core substituted with a methyl group at the 1-position and a carboxamide moiety at the 4-position. The carboxamide nitrogen is linked to an ethyl bridge bearing a pyrazole and a thiophene ring. Its molecular formula is C₁₃H₁₄N₆OS (calculated molecular weight: 318.37 g/mol).
Properties
IUPAC Name |
1-methyl-N-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6OS/c1-18-9-10(16-17-18)13(20)14-8-11(12-4-2-7-21-12)19-6-3-5-15-19/h2-7,9,11H,8H2,1H3,(H,14,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTCQQTJRHSRNTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCC(C2=CC=CS2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-methyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide typically involves multi-step reactions. The synthetic route may include the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone.
Introduction of the thiophene ring: This step involves the coupling of the pyrazole derivative with a thiophene compound, often using palladium-catalyzed cross-coupling reactions.
Formation of the triazole ring: This can be done through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, between an azide and an alkyne.
Final coupling: The final step involves coupling the triazole derivative with the pyrazole-thiophene intermediate to form the target compound.
Industrial production methods would likely involve optimization of these steps to increase yield and reduce costs, potentially using continuous flow chemistry techniques.
Chemical Reactions Analysis
1-methyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
Scientific Research Applications
1-methyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-methyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Structural Analog: 1-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide (C₁₇H₁₈N₆O)
- Key Differences :
- Replaces the pyrazole-thiophene-ethyl group with a phenyl-tetrahydroimidazopyridine moiety.
- Higher molecular weight (322.4 g/mol vs. 318.37 g/mol) due to the extended aromatic system.
- Similarities: Shared 1-methyl-1,2,3-triazole-4-carboxamide scaffold. Potential kinase inhibitory activity inferred from structural motifs .
Structural Analog: N-(2-(1H-Pyrazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (C₁₆H₁₄F₂N₄O)
- Key Differences :
- Incorporates a difluoromethyl group on the pyrazole ring instead of a thiophene-ethyl chain.
- Lower molecular weight (317.12 g/mol) due to reduced sulfur content.
- Similarities :
Structural Analog: 1-methyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide (C₁₃H₁₅N₅O₂S₂)
- Key Differences :
- Replaces the triazole-carboxamide with an imidazole-sulfonamide group.
- Higher sulfur content (two sulfur atoms vs. one).
- Similarities: Ethyl bridge connecting heterocycles (pyrazole and thiophene). Potential for similar pharmacokinetic profiles due to thiophene’s electron-rich nature .
Data Table: Comparative Analysis of Key Properties
Biological Activity
The compound 1-methyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide is a hybrid molecule that incorporates both pyrazole and thiophene moieties. These structural features are known for their diverse biological activities, particularly in the realms of anticancer and antimicrobial properties. This article delves into the biological activity of this compound, supported by various research findings and case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 301.4 g/mol. The presence of the triazole ring is significant as it has been associated with various pharmacological activities.
Anticancer Activity
Research indicates that compounds containing triazole rings exhibit notable anticancer properties. The compound has shown potential in inhibiting cancer cell proliferation through mechanisms such as thymidylate synthase inhibition. This is crucial as thymidylate synthase is involved in DNA synthesis, making it a target for cancer therapeutics.
Key Findings:
- In vitro studies demonstrated that derivatives of triazole compounds exhibited IC50 values in the range of to against various cancer cell lines including MCF-7 and HCT-116 .
- The compound's mechanism of action includes inducing apoptosis and halting the cell cycle, particularly at the G1 phase .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown effective inhibition against bacterial strains such as Escherichia coli and Staphylococcus aureus.
Key Findings:
- Certain derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- The presence of thiophene enhances the antimicrobial efficacy due to its electron-rich nature, which facilitates interactions with microbial membranes .
Table 1: Summary of Biological Activities
| Activity Type | Cell Line/Bacteria | IC50/MIC Values | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 1.1 µM | |
| Anticancer | HCT-116 | 2.6 µM | |
| Antimicrobial | E. coli | MIC < 10 µg/mL | |
| Antimicrobial | S. aureus | MIC < 10 µg/mL |
Case Studies
Several studies have highlighted the biological potential of triazole-containing compounds similar to the one discussed:
- Thymidylate Synthase Inhibition : A study reported that triazole derivatives significantly inhibited thymidylate synthase with IC50 values ranging from to , indicating their potential as anticancer agents .
- Antimicrobial Efficacy : Another research demonstrated that specific derivatives showed promising results against resistant bacterial strains, suggesting their utility in developing new antibiotics .
Q & A
Basic: What are the standard synthetic routes for this compound?
Answer:
The synthesis typically involves multi-step reactions focusing on cyclocondensation, click chemistry, or coupling reactions. Key steps include:
- Triazole Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole core, using NaN₃ as a catalyst in DMF or ethanol at 50–80°C .
- Pyrazole and Thiophene Integration : Reacting pre-functionalized pyrazole and thiophene moieties via nucleophilic substitution or amide coupling. For example, coupling 1H-pyrazole derivatives with thiophen-2-yl-ethylamine intermediates in ethanol under reflux .
- Purification : Recrystallization from ethanol/DMF mixtures (yields 64–74%) or column chromatography for polar by-products .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Answer:
- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1650 cm⁻¹, NH at ~3300 cm⁻¹) .
- NMR (¹H/¹³C) : Confirms regiochemistry of triazole (e.g., singlet for triazole protons at δ 7.8–8.2 ppm) and substituent positions on pyrazole/thiophene .
- HRMS : Validates molecular weight (e.g., [M+H]⁺ calculated vs. observed) and detects impurities .
- Elemental Analysis : Cross-checks purity by comparing experimental vs. calculated C/H/N percentages .
Advanced: How to resolve contradictions between calculated and experimental elemental analysis data?
Answer:
Discrepancies often arise from incomplete purification or hygroscopicity. Mitigation strategies:
- Repeat Synthesis : Ensure reaction completion via TLC monitoring .
- Alternative Purification : Use gradient column chromatography instead of recrystallization to remove stubborn impurities .
- Complementary Techniques : Validate with HRMS to detect trace by-products (e.g., unreacted azides or alkynes) .
- Drying Protocols : Dry samples under vacuum (24–48 hours) to eliminate residual solvents .
Advanced: How to design derivatives to study structure-activity relationships (SAR)?
Answer:
- Core Modifications : Substitute the methyl group on the triazole with bulkier alkyl chains (e.g., isopropyl) to assess steric effects .
- Heterocycle Variations : Replace thiophene with furan or pyridine to study electronic impacts. Synthesize via Hantzsch thiazole reactions or Suzuki-Miyaura cross-coupling .
- Bioisosteres : Replace the carboxamide group with sulfonamide or urea moieties using EDCI/HOBt coupling .
- Evaluation : Test derivatives in enzyme inhibition assays (e.g., kinase or protease panels) and compare IC₅₀ values .
Advanced: What computational methods predict binding modes and biological activity?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases). Compare poses with co-crystallized ligands (e.g., ATP analogs) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and key residue interactions (e.g., hydrogen bonds with catalytic lysine) .
- QSAR Models : Train regression models using descriptors like logP, polar surface area, and H-bond donors from derivatives’ data .
Basic: What are common purification challenges and solutions?
Answer:
- High Polarity : Use reverse-phase chromatography (C18 column, acetonitrile/water gradient) for polar intermediates .
- Low Melting Points : Purify oily products via flash chromatography (hexane/ethyl acetate) instead of recrystallization .
- By-Product Removal : Employ preparative TLC to isolate minor impurities (<5%) before final characterization .
Advanced: How to optimize reaction yields in multi-step syntheses?
Answer:
- Design of Experiments (DoE) : Vary catalysts (e.g., CuI vs. CuSO₄/ascorbate), solvents (DMF vs. THF), and temperatures (50–100°C) to identify optimal conditions .
- In Situ Monitoring : Use FT-IR or Raman spectroscopy to track azide consumption in real time .
- Microwave Assistance : Reduce reaction times from hours to minutes (e.g., 30 minutes at 100°C) for cycloadditions .
Advanced: How to analyze regioselectivity in triazole formation?
Answer:
- NOESY NMR : Detect spatial proximity between triazole protons and adjacent groups (e.g., methyl or thiophene) to confirm 1,4- vs. 1,5-regioisomers .
- X-ray Crystallography : Resolve ambiguity by determining crystal structures of key intermediates .
- Computational Prediction : Calculate thermodynamic stability of regioisomers using Gaussian at the B3LYP/6-31G* level .
Basic: What solvents and catalysts are compatible with the pyrazole-thiophene backbone?
Answer:
- Solvents : Ethanol (reflux), DMF (50–80°C), and THF (for Grignard reactions) .
- Catalysts : NaN₃ (triazole formation), Pd(PPh₃)₄ (cross-coupling), and EDCI/HOBt (amide bonds) .
- Avoid : Strong acids (risk of thiophene ring opening) or high-temperature DMSO (decomposition) .
Advanced: How to address low reproducibility in scaled-up syntheses?
Answer:
- Process Analytical Technology (PAT) : Implement inline FT-IR to monitor critical parameters (e.g., pH, reagent ratios) .
- Stoichiometric Control : Precisely control azide/alkyne ratios (1:1.1) to minimize side reactions .
- Batch vs. Flow Chemistry : Transition to continuous flow reactors for improved heat/mass transfer .
Key Data from Evidence
| Parameter | Typical Values | Source |
|---|---|---|
| Yield (Triazole Core) | 64–74% (recrystallization) | |
| Melting Point Range | 114–278°C (varies by substituent) | |
| IR C=O Stretch | 1640–1680 cm⁻¹ | |
| ¹H NMR (Triazole) | δ 7.8–8.2 (s, 1H) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
